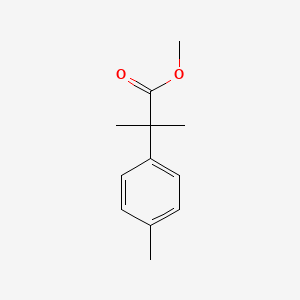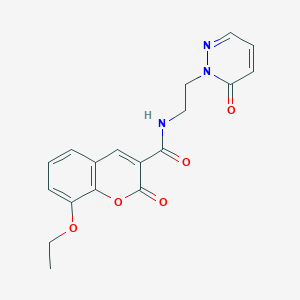![molecular formula C16H17F3N2O B2369455 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 866008-65-3](/img/structure/B2369455.png)
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The trifluoromethylphenyl group is introduced through a nucleophilic aromatic substitution reaction using 3-bromo-1-(trifluoromethyl)benzene and a suitable nucleophile.
Formation of the Urea Linkage:
- The final step involves the reaction of the ethynylcyclohexyl intermediate with the trifluoromethylphenyl intermediate in the presence of phosgene or a phosgene substitute to form the urea linkage.
Industrial Production Methods: Industrial production of 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, are employed to enhance yield and purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
-
Formation of the Ethynylcyclohexyl Intermediate:
- Starting with cyclohexanone, the ethynyl group is introduced via a reaction with ethynylmagnesium bromide in the presence of a suitable catalyst.
- The resulting 1-ethynylcyclohexanol is then dehydrated to form 1-ethynylcyclohexene.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group under the influence of strong oxidizing agents such as potassium permanganate.
Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed:
Oxidation: Formation of 1-(1-oxo-cyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea.
Reduction: Formation of 1-(1-ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]amine.
Substitution: Formation of substituted phenylurea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The urea moiety can form hydrogen bonds with biological macromolecules, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethynylcyclohexyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(1-Ethynylcyclohexyl)-3-[3-(methyl)phenyl]urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
1-(1-Ethynylcyclohexyl)-3-[3-(chloromethyl)phenyl]urea:
Uniqueness: 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.
Eigenschaften
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c1-2-15(9-4-3-5-10-15)21-14(22)20-13-8-6-7-12(11-13)16(17,18)19/h1,6-8,11H,3-5,9-10H2,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWUQSCMYYBNIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
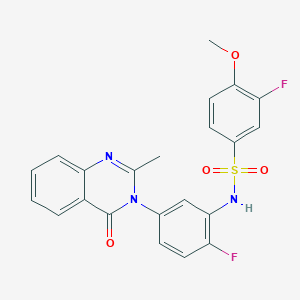
![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

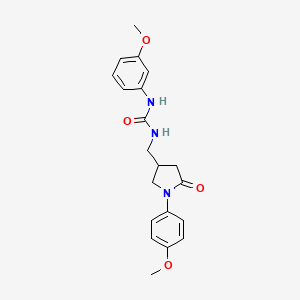
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)
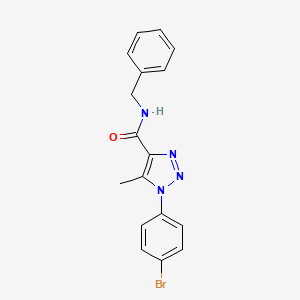
![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)
![2-(3-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2369387.png)

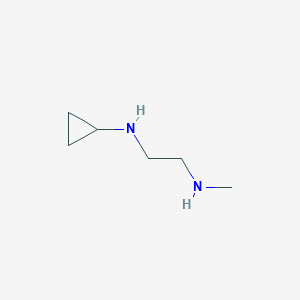
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate](/img/structure/B2369391.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)
